sodium;cyanate
Description
Significance and Context of Sodium Cyanate (B1221674) in Contemporary Chemical Research
In contemporary chemical research, sodium cyanate serves as a valuable reagent and has applications in diverse areas. Its nucleophilic properties are particularly important in organic synthesis, contributing to stereospecific reactions, such as the production of chiral oxazolidones. fishersci.cabrightfinechem.com Sodium cyanate is also a key reagent in the synthesis of asymmetrical ureas, which are compounds exhibiting a range of biological activities and are relevant in medicinal chemistry. wikipedia.orgfishersci.cabrightfinechem.com These urea (B33335) derivatives can be formed by the condensation of cyanic acid (generated in situ from sodium cyanate and an acid) with amines. wikipedia.org
Beyond organic synthesis, sodium cyanate finds utility in other areas. It has been explored for its potential in counteracting carcinogenic effects, primarily through its role in producing aryl isocyanate intermediates. fishersci.cabrightfinechem.com Sodium cyanate has also been recognized for its herbicidal properties, effectively acting against annual weeds and degrading into beneficial substances like carbonate and ammonia (B1221849), which can act as a nitrogen source for crops. google.com Furthermore, it is used in metal surface treatment, specifically for the case hardening of steel to enhance hardness and wear resistance. brightfinechem.comgoogle.com
The compound's solubility in water (11.6 g/100 mL at 25 °C) makes it convenient for use in various aqueous-based reactions and processes. wikipedia.orgfishersci.cabrightfinechem.com While its application in wastewater treatment and as a biocide has been noted for its inhibitory effects on microorganisms, this area also touches upon aspects excluded by the instructions. biosynth.com
The significance of sodium cyanate in current research is underscored by its continued use as a building block for synthesizing complex organic molecules and its diverse applications spanning agriculture, materials science, and potential roles in medicinal chemistry.
Historical Perspectives on Sodium Cyanate Chemical Investigations
The study of cyanate compounds, including sodium cyanate, has a history spanning over 200 years. acs.org Early investigations into nitrogen-containing congeners like cyanate, thiocyanate (B1210189), and selenocyanate (B1200272) marked a significant epoch in their discovery. acs.org The cyanate anion, [OCN]⁻, and its congeners are considered fundamental in chemistry and have been involved in key historical milestones, such as the development of concepts like isomerism and pseudohalogens. acs.org
Following the initial discoveries, the advent of techniques like X-ray diffraction played a crucial role in characterizing the simple salts of these anions, including sodium cyanate, and confirming their structures. acs.org The first crystal structure featuring a cyanate anion was determined in 1925 for potassium cyanate (KOCN). acs.org
Historically, the industrial production of sodium cyanate involved processes such as the calcination of sodium carbamate (B1207046) or the reaction of urea with sodium carbonate at elevated temperatures. wikipedia.orggoogle.comgoogle.com Early methods for producing sodium cyanate from urea and sodium carbonate faced challenges, including low yields and losses due to hydrolysis during product recovery. google.com Research has explored different reaction conditions, including temperature ranges and reactant ratios, to optimize the yield and purity of sodium cyanate production. google.comgoogle.com For instance, investigations into the reaction of cyanogen (B1215507) with an aqueous sodium hydroxide (B78521) solution revealed differences in solubility between sodium cyanate and the byproduct sodium cyanide, allowing for the precipitation and separation of sodium cyanate with high purity. google.com
Sodium cyanate also has a notable history in biomedical research. In the early 1970s, it emerged as a potential therapeutic agent for sickle-cell disease due to its ability to carbamylate hemoglobin, increasing oxygen affinity. biologiachile.clnih.gov Although its initial clinical promise in this area was not fully realized, it proved to be a valuable pharmacological tool for studying oxygen transport under different physiological conditions, particularly in the context of high altitude physiology. biologiachile.clnih.gov Studies in animal models have utilized sodium cyanate to manipulate the oxygen dissociation curve and investigate oxygen transport processes. biologiachile.clnih.gov
Historically, sodium cyanate also had a role in photographic processes, particularly in the development of photosensitive materials, although this application is less common today due to the prevalence of digital photography. brightfinechem.com Its use as a case hardening agent for steel is another historical application that continues to be relevant. brightfinechem.comgoogle.com
The historical trajectory of sodium cyanate research highlights its evolution from a compound studied for fundamental chemical understanding and industrial production methods to its exploration in diverse applications, including medicine and agriculture.
Data Table: Properties of Sodium Cyanate
| Property | Value | Source |
| Chemical Formula | NaOCN | wikipedia.orgbrightfinechem.com |
| Molar Mass | 65.01 g/mol | wikipedia.orgeasychem.org |
| Appearance | White crystalline solid / white solid | wikipedia.orgbrightfinechem.com |
| Odor | Odorless | wikipedia.org |
| Density | 1.893 g/cm³ | wikipedia.org |
| Melting Point | 550 °C (823 K, 1,022 °F) | wikipedia.org |
| Solubility in Water | 11.6 g/100 mL (25 °C) | wikipedia.orgfishersci.cabrightfinechem.com |
| Solubility in Ethanol (B145695) | 0.22 g/100 mL (0 °C) | wikipedia.org |
| Crystal Structure | Body centered rhombohedral (at room temp) | wikipedia.org |
Data Table: Selected Historical Production Methods
| Method | Reactants | Conditions | Byproducts | Notes | Source |
| Calcination of Sodium Carbamate | Sodium Carbamate | Elevated temperature | Sodium carbonate, Ammonia, Carbon monoxide | Industrial method | wikipedia.orggoogle.com |
| Reaction of Urea with Sodium Carbonate | Urea, Sodium Carbonate | Elevated temperature | Ammonium (B1175870) carbonate, Carbon dioxide, Ammonia | Industrial method, involves intermediate sodium allophanate (B1242929) wikipedia.orggoogle.com | wikipedia.orggoogle.comgoogle.com |
| Reaction of Cyanogen with Sodium Hydroxide | Cyanogen, Sodium Hydroxide | Aqueous solution, 0-50 °C, Specific NaOH conc. | Sodium cyanide, Water | Laboratory method, allows for high purity product via precipitation | google.com |
| Oxidation of Cyanide in Aqueous Solution | Cyanide | Mild oxidizing agent (e.g., lead oxide) | - | Laboratory method | wikipedia.org |
Detailed Research Findings:
Research into the production of sodium cyanate from cyanogen and aqueous sodium hydroxide has shown that controlling the concentration of sodium hydroxide is crucial. Experiments demonstrated that using a sodium hydroxide solution with a specific concentration (e.g., 37.2% by weight) and a slight excess of cyanogen could yield sodium cyanate with high purity (99.6%) and high yield (97.8%), with minimal sodium cyanide contamination (0.3%). google.com The solubility difference between sodium cyanate and sodium cyanide in the sodium hydroxide solution facilitates the precipitation of the desired product. google.com Maintaining the reaction temperature below 50 °C is preferred to prevent hydrolysis of the formed sodium cyanate. google.com
In the context of its historical biomedical research, studies investigated the effects of sodium cyanate on hemoglobin. It was found to selectively carbamylate the NH₂-terminal valine of hemoglobin, leading to an increase in oxygen affinity and a shift to the left of the oxygen dissociation curve. biologiachile.clnih.gov While initially explored for sickle-cell disease treatment, this property made it a valuable tool for studying oxygen transport in various physiological conditions and animal models. biologiachile.clnih.gov Research using sodium cyanate-induced high Hb-O₂ affinity in animals has challenged the classical idea that low Hb-O₂ affinity is always advantageous at high altitudes, suggesting increased survival in intense hypoxia in animals with high affinity. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
sodium;cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNO.Na/c2-1-3;/h3H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCDLGYNFYZZOK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#N)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNNaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.007 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies of Sodium Cyanate
Industrial-Scale Production Pathways
Industrial production of sodium cyanate (B1221674) primarily involves reactions utilizing readily available and cost-effective raw materials.
Urea (B33335) and Sodium Carbonate Reaction Systems
2 OC(NH₂)₂ + Na₂CO₃ → 2 NaOCN + (NH₄)₂CO₃ google.com
Alternatively, the reaction can also produce carbon dioxide and ammonia (B1221849) as by-products. wikipedia.orgguidechem.com
2 OC(NH₂)₂ + Na₂CO₃ → 2 NaOCN + CO₂ + 2 NH₃ + H₂O wikipedia.org
The reaction typically involves heating a mixture of urea and sodium carbonate. guidechem.comgoogle.comsciencemadness.org A molar ratio of approximately 2 to 2.6 moles of urea per mole of sodium carbonate has been found to yield excellent results, with yields of 90% and over reported. google.com The reaction proceeds through stages, with sodium allophanate (B1242929) and sodium cyanate forming at lower temperatures (100-120°C), water evaporating at intermediate temperatures (130-140°C), and sodium allophanate converting to sodium cyanate at higher temperatures (140-180°C). mdma.ch Maintaining the fused state at temperatures within the range of 525 to 650°C for a limited time, not exceeding about 4 minutes, followed by rapid cooling, has been described as a method to obtain high purity sodium cyanate with minimal cyanide content. google.com
Detailed research findings on this method include studies on the optimal molar ratios and reaction temperatures. For instance, reacting urea and sodium carbonate in a molar ratio of 1.7:1 at 150°-160°C for 16-18 hours resulted in an intermediate mixture of sodium cyanate and sodium carbonate. prepchem.com Another reported procedure involved heating 135 grams of urea and 141.6 grams of sodium carbonate to 170°C for three hours, followed by cooling and further heating steps with additional urea and water. sciencemadness.org
Separating the ammonium (B1175870) carbonate by-product from sodium cyanate can be challenging. google.com Procedures for obtaining high purity sodium cyanate from the crude reaction mixture include extraction with ammonium nitrate (B79036) and washing with methanol (B129727) and liquid ammonia. google.com
Calcination of Sodium Carbamate (B1207046) Processes
Industrial production of sodium cyanate can also be achieved through the calcination of sodium carbamate. google.com This process generates sodium cyanate and sodium carbonate as a by-product in an equimolar amount. google.com
Cyanogen (B1215507) and Concentrated Aqueous Sodium Hydroxide (B78521) Methods
Another industrial pathway involves the reaction of cyanogen with concentrated aqueous sodium hydroxide. google.com This method can produce sodium cyanate of high purity (more than 99%) in high yield (more than 97%). google.com The reaction simultaneously produces sodium cyanide and sodium cyanate according to the equation:
(CN)₂ + 4 NaOH → 2 NaCN + 2 NaOCN + 2 H₂O google.com
The process involves bubbling cyanogen into a concentrated aqueous sodium hydroxide solution. google.com The concentration of the aqueous sodium hydroxide solution is typically more than 15% by weight, with a preferred range of 35% to 40% by weight. google.com The optimal concentration has been reported as 37.2% by weight. google.com The distinctly different solubilities of the resulting sodium cyanide and sodium cyanate in the aqueous solution are exploited for isolation of the sodium cyanate. google.com To ensure high purity sodium cyanate when using highly concentrated sodium hydroxide solutions (e.g., above 38%), the bubbling of cyanogen should be terminated just before the precipitation of sodium cyanide. google.com
Laboratory-Scale Synthetic Routes
Laboratory synthesis of sodium cyanate often employs methods that may not be economically viable for large-scale industrial production but are suitable for smaller quantities.
Oxidation of Sodium Cyanide to Sodium Cyanate
Sodium cyanate can be synthesized in laboratory settings by the oxidation of sodium cyanide. wikipedia.org This reaction typically occurs in an aqueous medium using mild oxidizing agents such as lead oxide (PbO) or hydrogen peroxide (H₂O₂). wikipedia.org
Using lead oxide, the reaction in aqueous medium under controlled pH conditions is:
NaCN + PbO + H₂O → NaOCN + Pb + 2 OH⁻
This method avoids high-temperature processing but requires careful handling due to the toxicity of the cyanide precursor. Moderate yields (70-80%) have been reported, with metallic lead as a recoverable by-product.
Oxidation of sodium cyanide with hydrogen peroxide is also an efficient method to produce sodium cyanate. wikipedia.org
NaCN + H₂O₂ → NaOCN + H₂O wikipedia.org
Optimized Synthesis Technologies for Sodium Cyanate
While specific "optimized synthesis technologies" for laboratory-scale sodium cyanate production beyond the oxidation of sodium cyanide are not extensively detailed in the search results, general methods for ensuring high purity in laboratory settings are mentioned. High-purity sodium cyanate can be achieved by oxidizing sodium cyanide using lead oxide or hydrogen peroxide under controlled pH (7–9). Purity can be validated through gravimetric analysis and titration. Recrystallization from aqueous ethanol (B145695) (70–80% v/v) is recommended to minimize impurities. Purity verification methods include X-ray diffraction (XRD) for crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metals.
Reactivity and Chemical Transformations Involving Sodium Cyanate
Applications in Organic Synthesis
Sodium cyanate's reactivity stems from the nucleophilic character of the cyanate (B1221674) anion, which can react with various electrophiles or be activated to generate reactive intermediates like isocyanates. brightfinechem.combrightfinechem.comacs.org This property makes it a valuable building block in the synthesis of diverse organic molecules. brightfinechem.comeuropa.eu
Formation of Urea (B33335) Derivatives
Urea derivatives are important motifs in pharmaceuticals, agrochemicals, and materials science. organic-chemistry.orgnih.gov Sodium cyanate is a useful reagent for the synthesis of both symmetrical and unsymmetrical ureas, often proceeding via the formation of isocyanate intermediates. brightfinechem.combrightfinechem.com
Synthesis of Unsymmetrical N,N'-Di- and N,N,N'-Trisubstituted Ureas via Palladium-Catalyzed Cross-Coupling
An efficient method for synthesizing unsymmetrical N,N'-di- and N,N,N'-trisubstituted ureas involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate. organic-chemistry.orgresearchgate.netacs.orgnih.govmit.eduorganic-chemistry.org This one-pot protocol is tolerant of a wide range of functional groups. organic-chemistry.orgresearchgate.netnih.govmit.edu The reaction is believed to proceed through the formation of an aryl isocyanate intermediate, which subsequently reacts with an amine nucleophile to form the urea. acs.orgresearchgate.netnih.govmit.edu Mechanistic studies have provided insight into the transmetalation and reductive elimination steps involved in the formation of the aryl isocyanate. researchgate.netnih.govmit.edu
An example of this method is the synthesis of Omecamtiv Mecarbil, a cardiac myosin activator, which was achieved in 81% yield using this palladium-catalyzed cross-coupling approach with sodium cyanate. mit.edu
Preparation of Arylureas
Arylureas can be prepared by the reaction of arylamines with sodium cyanate, often in the presence of an acid. wikipedia.orgzenodo.orgorgsyn.org This method typically involves the in situ generation of isocyanic acid from sodium cyanate, which then reacts with the arylamine. wikipedia.org For instance, p-bromophenylurea can be synthesized in excellent yield by reacting p-bromoaniline with sodium cyanate in an aqueous acetic acid solution. orgsyn.org
Data from a study on the preparation of substituted arylureas using this method shows high yields for various derivatives: orgsyn.org
| Arylamine | Water (ml) | Acetic Acid (ml) | Sodium Cyanate (moles) | Crude Yield (g) |
| p-bromoaniline | 480 | 240 | 1 | 95–100 |
| p-chloroaniline | 480 | 240 | 1 | 85–90 |
| p-toluidine | 480 | 240 | 1 | 85–90 |
| aniline (B41778) | 480 | 240 | 1 | 80–85 |
Synthesis of Carbamate (B1207046) Derivatives
Carbamates are valuable compounds used in various applications, including pesticides, polymers, and as protecting groups in organic synthesis. banglajol.infobanglajol.info Sodium cyanate can be utilized in the synthesis of carbamate derivatives. europa.eu One approach involves the palladium-catalyzed cross-coupling of aryl halides with sodium cyanate in the presence of alcohols, which traps the intermediate isocyanate to form the carbamate. nih.govorganic-chemistry.org This method provides access to aryl carbamates, including important carbamate protecting groups. organic-chemistry.org
Another method for preparing primary carbamates involves the reaction of alcohols or phenols with sodium cyanate in the presence of an acid catalyst, such as trichloroacetic acid (TCA) or a heteropolyacid. banglajol.infobanglajol.infosciforum.netorgsyn.org This solvent-free or environmentally friendly approach can yield carbamates in high purity. banglajol.infobanglajol.infosciforum.net The reaction is believed to proceed through the formation of isocyanic acid from sodium cyanate and the acid, followed by the addition of the alcohol or phenol. banglajol.infosciforum.net
Expedient Synthesis of Chiral Oxazolidinone Scaffolds
Sodium cyanate has been employed as a nucleophile in the rhodium-catalyzed asymmetric ring-opening (ARO) of oxabicyclic alkenes to synthesize chiral oxazolidinone scaffolds. brightfinechem.comacs.orgnih.govnih.govacs.orgsci-hub.se This reaction sequence involves a domino ARO followed by intramolecular cyclization. acs.orgnih.govacs.orgsci-hub.se The use of sodium cyanate in this Rh(I)-catalyzed process allows for the generation of chiral oxazolidinone products with high enantioselectivity and defined stereocenters. acs.orgnih.govacs.orgsci-hub.se The reaction is thought to involve the formation of an isocyanate intermediate after the ring-opening step. acs.orgsci-hub.se
Electrophilic Cyanation Reactions Using Sodium Cyanate
While cyanide salts like sodium cyanide (NaCN) are commonly used as sources of nucleophilic cyanide for reactions such as the formation of cyanohydrins or nitriles via nucleophilic substitution, sodium cyanate can be utilized in electrophilic cyanation reactions. wikipedia.orgyoutube.comwikipedia.org A catalytic method has been reported for the direct electrophilic cyanation of C(sp²)-H nucleophiles using sodium cyanate as the "CN⁺" source. researchgate.netresearchgate.netmit.edu This process involves the activation of the cyanate anion under PIII/PV=O-catalyzed phase transfer conditions. researchgate.netresearchgate.netmit.edu The mechanism is proposed to involve the activation of the inorganic cyanate by halide displacement on a halophosphonium intermediate, generating a reactive N-bound isocyanatophosphonium ion that delivers the electrophilic cyanide equivalent. researchgate.netmit.edu
Electrophilic C(sp2)–H Cyanation
An organophosphorus redox-catalyzed method has been reported for the direct electrophilic cyanation of C(sp2)–H nucleophiles using sodium cyanate. beehiiv.comresearchgate.netresearchgate.netacs.orgmit.edu This transformation utilizes a small-ring phosphacyclic (phosphetane) catalyst in conjunction with a terminal hydrosilane as an oxygen-atom acceptor and a malonate-derived bromenium donor. beehiiv.comresearchgate.netacs.org The process involves the activation of the insoluble inorganic cyanate anion through bromide displacement on a bromophosphonium catalytic intermediate, generating a reactive N-bound isocyanatophosphonium ion. beehiiv.comresearchgate.netresearchgate.net This intermediate then delivers electrophilic "CN⁺" equivalents to nucleophilic (hetero)arenes and alkenes, with the concomitant loss of a phosphine (B1218219) oxide. beehiiv.comresearchgate.net This method demonstrates the potential for deoxyfunctionalization of insoluble inorganic salts via P(III)/P(V)=O catalyzed phase transfer activation. beehiiv.comresearchgate.netmit.edu
N-Cyanation of Primary and Secondary Amines
While the direct N-cyanation of amines using sodium cyanate as the sole cyanide source can be challenging, sodium cyanate can be involved in the synthesis of cyanamides, often through indirect methods or in situ generated intermediates. Some approaches to N-cyanation of primary and secondary amines typically employ more reactive cyanating agents like cyanogen (B1215507) halides due to their electrophilic nature. researchgate.netnih.govrsc.orgcardiff.ac.uk However, research indicates that intermediates derived from amines and sodium cyanate or potassium thiocyanate (B1210189), such as N-alkyl/aryl ureas or thioureas, can be converted to cyanamides through dehydration or dehydrosulfurization processes. rsc.org Although one study noted no reaction when using sodium cyanide (NaCN) as the cyanide source with NaClO for N-cyanation of a secondary amine, highlighting the nuances of cyanide sources and reaction conditions. nih.gov
Convenient Synthesis of Benzazole-2-ones
Sodium cyanate has been employed in a convenient and robust metal-free synthesis of benzazole-2-ones, including benzimidazolones, benzothiazolones, and benzoxazolones. ijcce.ac.irijcce.ac.ircivilica.com This method involves the reaction of aniline derivatives with sodium cyanate in an aqueous medium under catalyst- and ligand-free conditions. ijcce.ac.irijcce.ac.ircivilica.com This approach offers a practical and environmentally friendly route to these important heterocyclic compounds, which are found in many biologically and pharmaceutically active molecules, as well as in agrochemical and material science applications. ijcce.ac.irijcce.ac.ircivilica.com The procedure typically provides good to excellent yields and avoids the need for tedious column chromatography, with products easily isolated by simple extraction. ijcce.ac.ir
Inorganic Chemical Transformations
Sodium cyanate is also relevant in inorganic chemical transformations, particularly in the context of cyanide detoxification.
Oxidation of Cyanide Ions to Cyanate Ions
Sodium cyanate is a product of the oxidation of cyanide ions. wikipedia.orgsensorex.com This transformation is a key step in the detoxification of cyanide-containing wastewater. sensorex.comredalyc.org The predominant method for cyanide wastewater treatment is alkaline chlorination, where cyanide is oxidized to cyanate by mild oxidizing agents such as sodium hypochlorite (B82951) (NaClO) or by the addition of chlorine gas and sodium hydroxide (B78521). sensorex.comredalyc.orgwikipedia.orgcdnsciencepub.com This reaction is crucial because cyanate is significantly less toxic than cyanide. sensorex.comredalyc.org For example, sodium cyanide can be detoxified efficiently with hydrogen peroxide (H₂O₂) to produce sodium cyanate and water. wikipedia.org The oxidation of potassium cyanide containing sodium hydroxide by sodium hypochlorite has also been observed to quantitatively yield cyanate. cdnsciencepub.com pH control is critical during the oxidation of cyanide to cyanate to ensure safety and efficiency. sensorex.com
Reaction Mechanisms and Kinetic Studies
Understanding the mechanisms and kinetics of reactions involving sodium cyanate is essential for optimizing reaction conditions and predicting product formation.
Mechanistic Pathways of Organic Transformations
Mechanistic studies have provided insights into how sodium cyanate participates in organic reactions. In the electrophilic C(sp2)–H cyanation, the mechanism involves the activation of the cyanate anion by a phosphonium (B103445) intermediate, leading to the transfer of an electrophilic CN unit. beehiiv.comresearchgate.netresearchgate.netresearchgate.net In the synthesis of benzazole-2-ones from aniline derivatives and sodium cyanate in water, a metal-free pathway is proposed. ijcce.ac.irijcce.ac.ircivilica.com While specific detailed mechanisms for all sodium cyanate organic transformations were not extensively detailed across the search results, the role of the cyanate ion as a nucleophile or a source of electrophilic CN equivalents through activation is a recurring theme. For instance, sodium cyanate's nucleophilic properties are highlighted as contributing to stereospecificity in certain reactions, such as the production of chiral oxazolidones. fishersci.ca The reaction of cyanate ions in alkaline solution can also lead to decomposition, yielding ammonia (B1221849) and carbonate ions. cdnsciencepub.com
Kinetics of Cyanate Decomposition in Aqueous and Alkaline Solutions
The decomposition of cyanate ions in aqueous solution, particularly under alkaline conditions, has been studied to understand its reaction kinetics. In alkaline solutions, cyanate ions decompose to form ammonium (B1175870) ions and carbonate ions according to the reaction: OCN⁻ + 2H₂O → NH₄⁺ + CO₃²⁻. cdnsciencepub.comcdnsciencepub.com
Studies have shown that the hydrolysis of sodium cyanate in alkaline medium follows irreversible pseudo-first order kinetics. niscpr.res.inniscpr.res.in The rate constants for this reaction have been found to be largely independent of the hydroxide concentration, especially at higher alkali concentrations. niscpr.res.inniscpr.res.in However, at fairly low hydroxide concentrations, the rate can show some dependence. cdnsciencepub.comcdnsciencepub.com
Research indicates that the rate of cyanate hydrolysis in sodium hydroxide solution is significantly slower than in pure water. cdnsciencepub.com At high pH values (e.g., pH 13), the concentration of free ammonium ion produced from the initial hydrolysis step is reduced, which in turn significantly reduces the rate of the subsequent reaction between cyanate and ammonium to form urea. cdnsciencepub.com
The decomposition of cyanate in alkaline solutions can be catalyzed by certain bivalent anions, such as carbonate, phosphate, succinate, maleate, citrate, and phthalate. cdnsciencepub.comcdnsciencepub.comresearchgate.net The catalytic effect appears to be related to the geometry of the anion. researchgate.net For instance, carbonate catalyzes the reaction, and the rate of the catalyzed reaction is proportional to the carbonate concentration, while being independent of the cyanate concentration over a considerable range. cdnsciencepub.comcdnsciencepub.com
Detailed research findings on the kinetics of cyanate decomposition in alkaline solutions of high ionic strength at 94 °C, containing sodium cyanate, sodium hydroxide, and sodium carbonate, clarify the catalytic effect of bicarbonate. researchgate.net A rate equation has been presented, and parameter estimation was used to obtain values for the rate constants based on experimental data. researchgate.net The temperature dependence of the relevant rate constants has also been derived. researchgate.net
In pure water at 22 °C, the initial hydrolysis of cyanate has been found to be first order with a rate constant of (2.67 ± 0.53) × 10⁻⁴ min⁻¹. cdnsciencepub.comresearchgate.net
Here is a table summarizing some kinetic data for cyanate decomposition:
| Condition | Temperature (°C) | Ionic Strength | Rate Constant (k) | Order | Notes | Source |
| Alkaline solution | 100 | 0.3 | 3.0 × 10⁻³ min⁻¹ | First order | Rate somewhat dependent on low [OH⁻] | cdnsciencepub.comcdnsciencepub.com |
| Pure water (initial hydrolysis) | 22 | Not specified | (2.67 ± 0.53) × 10⁻⁴ min⁻¹ | First order | Forms carbonate and ammonium | cdnsciencepub.comresearchgate.net |
| Alkaline solution (NaCN hydrolysis product) | Not specified | Not specified | Pseudo-first order | Pseudo-first order | [OH⁻] has no significant effect on rate constants | niscpr.res.inniscpr.res.in |
Hydrolysis Mechanisms (Acid-Catalyzed and Spontaneous)
The hydrolysis of cyanate ions can occur through both acid-catalyzed and spontaneous mechanisms, leading to the formation of different products depending on the conditions.
In the presence of added acid, cyanic acid (HNCO), which is in equilibrium with cyanate in acidic solutions, decomposes quantitatively to carbon dioxide and ammonium ions according to the equation: HNCO + H₃O⁺ → CO₂ + NH₄⁺. cdnsciencepub.comcdnsciencepub.com This acid-catalyzed reaction is relatively fast. cdnsciencepub.comcdnsciencepub.com The rate constant for this reaction has been measured over a range of temperature and ionic strength. cdnsciencepub.comcdnsciencepub.com For example, at unit ionic strength and 1.5 °C, the rate constant was found to be 0.86 mole liter⁻¹ min⁻¹. cdnsciencepub.comcdnsciencepub.com
In the absence of added acid (spontaneous hydrolysis), cyanic acid decomposes via a first-order reaction: HNCO + 2H₂O → NH₄HCO₃, followed by a rapid second stage: NH₄HCO₃ + HNCO → NH₄NCO + H₂CO₃. cdnsciencepub.comcdnsciencepub.com The rate constant for the first step is 0.011 min⁻¹ at 0 °C. cdnsciencepub.comcdnsciencepub.com
Cyanate ions in aqueous solution also hydrolyze spontaneously at room temperature, even without additional ammonium. cdnsciencepub.comresearchgate.netcdnsciencepub.com This spontaneous hydrolysis of cyanate ions leads to the formation of urea, carbamate, and carbonate through a complicated process involving parallel reactions. cdnsciencepub.comresearchgate.netcdnsciencepub.com One proposed pathway involves the hydrolysis of the cyanate ion to form carbonate and ammonium. cdnsciencepub.comresearchgate.net Another involves a rearrangement type reaction of aqueous cyanate ion with aqueous ammonium to form urea. cdnsciencepub.comresearchgate.net An equilibrium reaction between carbonate and ammonium to form carbamate is also involved and is very fast. cdnsciencepub.comresearchgate.net
Studies using Raman spectroscopy have revealed that cyanate ion hydrolyzes slowly and spontaneously at room temperature, forming urea, carbamate, and carbonate. cdnsciencepub.comresearchgate.netcdnsciencepub.com The rate of cyanate hydrolysis in sodium hydroxide solution is slower compared to pure water, which is attributed to the reduced concentration of reactive ammonium ions at high pH. cdnsciencepub.com
Coordination Chemistry and Ligand Properties of the Cyanate Ion
Ambidentate Nature of the Cyanate (B1221674) Anion (OCN⁻)
The cyanate anion (OCN⁻) is classified as an ambidentate ligand. wikipedia.orgresearchgate.netlboro.ac.uk This means it possesses two potential donor atoms, nitrogen and oxygen, through which it can form a coordinate bond to a metal ion. wikipedia.orgresearchgate.netlibretexts.org The electronic structure of the cyanate ion can be represented by resonance forms, with significant contributions from structures showing a negative charge localized on either the nitrogen or the oxygen atom. wikipedia.org This charge distribution contributes to its ability to coordinate through either atom.
N-Coordination versus O-Coordination in Metal Complexes
The mode of coordination of the cyanate ion to a metal center can occur through either the nitrogen atom (forming a metal-NCO linkage, often referred to as isocyanato complexes) or the oxygen atom (forming a metal-OCN linkage, referred to as cyanato complexes). wikipedia.orgresearchgate.net The preference for N-coordination versus O-coordination is influenced by several factors, including the nature of the metal ion (e.g., its oxidation state, size, and electronic configuration), the presence of other ligands in the coordination sphere, and the reaction conditions. lboro.ac.ukniscpr.res.inresearchgate.net
Studies have indicated that for some divalent metals like Cu(II) and Zn(II), terminal N-bonding is observed in their cyanate complexes. niscpr.res.in Conversely, O-bonding has been suggested for complexes involving metals in higher oxidation states, such as [M(OCN)₆]ⁿ⁻ where M can be Mo(III), Re(IV), and Re(V). wikipedia.org Linkage isomerism, where complexes have the same composition but differ in the connectivity of the cyanate ligand (N-bonded vs. O-bonded), has been observed and can be diagnosed using techniques like infrared spectroscopy. wikipedia.orglboro.ac.uk For instance, the yellow complex Rh(PPh₃)₃(NCO) and the orange complex Rh(PPh₃)₃(OCN) are linkage isomers exhibiting distinct infrared spectra. wikipedia.org The stability of N-coordination appears predominant for low-valent iron centers, while O-coordination is more commonly observed with high-valent metal complexes that are potential N- and O-donors. researchgate.net
Bridging Ligand Behavior of Cyanate
In addition to acting as a terminal ligand, the cyanate ion can also function as a bridging ligand, connecting two or more metal centers. wikipedia.orgpsu.eduwikipedia.org This bridging capability contributes to the formation of polynuclear complexes and extended coordination structures. The cyanate ion can bridge metal atoms by utilizing both its nitrogen and oxygen donor atoms. wikipedia.orgwikipedia.org
Formation and Characterization of Metal-Cyanate Complexes
Detailed research findings on the formation and characterization of metal-cyanate complexes include studies on complexes of transition metals like Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), where infrared spectral data helped identify bridging and terminally N-bonded cyanate groups. niscpr.res.in Studies on rhenium(IV) cyanate complexes have characterized compounds with both O-bonded and N-bonded cyanate ligands within the same complex, determined through single-crystal X-ray diffraction. researchgate.net
Role of Cyanate in Metal-Catalyzed Processes
While the role of the cyanate ion itself as a direct catalyst in homogeneous or heterogeneous catalysis is less extensively documented compared to related pseudohalides like cyanide, the formation and reactivity of metal-cyanate species are relevant in certain catalytic contexts. For example, the conversion of dinitrogen and carbon monoxide into isocyanate (a related species to cyanate) mediated by coordination complexes has been explored as a potential catalytic cycle. rsc.orgnih.gov These processes involve the formation and transformation of metal-ligand species, which can include cyanate or isocyanate linkages.
Furthermore, double metal cyanide (DMC) complexes, which contain cyanide ligands bridging between two different metal centers, are known to be active catalysts, particularly in the ring-opening polymerization of epoxides. mdpi.commdpi.com Although these involve cyanide rather than cyanate as the primary bridging ligand, the principles of metal-pseudohalide coordination and bridging are related. The structure and catalytic activity of DMC catalysts are closely linked to the coordination environment of the metal centers and the nature of the bridging cyanide ligands. mdpi.com The formation of cyanate itself can also occur in certain reactions, such as the detoxification of sodium cyanide with hydrogen peroxide, which produces sodium cyanate. wikipedia.org While this is not a catalytic process in the traditional sense, it highlights the interconversion between cyanide and cyanate species.
Analytical Methodologies for the Determination of Cyanate Species
Spectrophotometric Detection and Quantification Techniques
Spectrophotometric methods are widely used for the determination of cyanide and related species, including cyanate (B1221674), due to their simplicity, speed, and affordability. researchgate.net These techniques typically involve a reaction that produces a colored or fluorescent product which can be measured using a spectrophotometer or fluorometer. researchgate.netrsc.org For cyanide, the well-known pyridine-barbituric acid method is an EPA-approved colorimetric assay. ymaws.com Another colorimetric procedure utilizes p-phenylenediamine. nist.gov
Recent advancements in spectrophotometric detection include the development of colorimetric and fluorimetric sensors that offer high sensitivity and selectivity. researchgate.net For instance, a method has been developed using gold nanoparticles stabilized with adenosine (B11128) triphosphate (ATP) in the presence of a copper complex (Cu(DDTC)₂). Cyanide reacts with copper, leading to the release of ATP and subsequent aggregation of gold nanoparticles, causing a color change. rsc.org This method demonstrated a limit of detection (LOD) of 0.059 mg/L, which is below the USEPA's limit for cyanide in drinking water (0.2 mg/L). rsc.org
Another approach involves the use of urea-based polyphenol receptors that exhibit colorimetric and fluorometric changes upon interaction with cyanide. rsc.org One such receptor showed LODs of 0.28 µM and 1.36 µM using UV-visible and fluorescence titration experiments, respectively, both lower than the WHO guideline for cyanide in drinking water (1.9 µmol/L). rsc.org
Sequential injection spectrophotometry has also been applied for cyanide determination, utilizing the reaction of cyanide with 2,2-dihydroxy-1,3-indanedione (Ninhydrin) to produce a red product measurable at 600 nm. scispace.com This method offers a linear range between 2.00 and 7.00 mg/L and a detection limit of 0.16 mg/L, with a high sampling rate of 45 samples per hour. scispace.com
Electrochemical Methods for Cyanate Analysis
Electrochemical methods, including potentiometry, amperometry, and voltammetry, offer advantages such as high sensitivity, wide linearity ranges, and lower instrument costs compared to some other techniques. mdpi.com These methods employ sensitive elements that generate an electrical signal upon exposure to the target compound. researchgate.net
Potentiometric titrations of cyanide with silver nitrate (B79036) have been described, with modifications including the use of bimetallic electrode titration and the null-point equivalence potential method. psu.edu Ion-selective electrodes (ISEs) for cyanide are also available. ymaws.com While some ISE procedures have reported detection limits as low as 2 µg/L and 0.5 µg/L, they can suffer from interferences from sulfide (B99878) and iodide. nist.gov
Amperometric determination of cyanide is based on measuring the current from the oxidation of silver to Ag(CN)₂⁻. iaea.org This principle has been applied in flow injection analysis (FIA) systems, allowing for the determination of cyanide in the range of 0.5 µg/L to 1 g/L. iaea.org Amperometric detectors with silver working electrodes are used in ion chromatography for selective and sensitive cyanide and sulfide determination. iaea.org
Voltammetric methods, including cyclic voltammetry (CV) and square wave voltammetry (SWV), are also used for cyanide quantification. rsc.org A biomimetic sensor based on a carbon paste electrode modified with a Cobalt II phthalocyanine (B1677752) complex has been developed for the sensitive and selective quantification of cyanide in water samples using SWV. rsc.org
Electrochemical oxidation has been explored for the treatment and analysis of cyanide solutions. Studies have shown enhanced cyanide electro-oxidation in the presence of copper, attributed to the electrocatalytic effect of in-situ deposited copper oxide films on the anode. researchgate.net Various electrode materials, including carbon materials, stainless steel, platinum, nickel, and boron-doped diamond, have been studied for the electrochemical oxidation of cyanide. researchgate.net
Chromatographic Separations and Determinations
Chromatographic techniques, such as gas chromatography (GC) and ion chromatography (IC), are valuable for separating cyanide and related species from complex matrices before detection and quantification. researchgate.netresearchgate.net These methods are generally suitable for very complex samples. researchgate.net
Headspace gas chromatography (HS-GC) coupled with various detection systems, including flame ionization detection (FID), electron capture detection, mass spectrometry (MS), and nitrogen-phosphorus detection, are commonly used for cyanide determination, particularly in biological specimens. researchgate.net HS-GC-FID methods have reported detection limits ranging from 0.02 to 1 µg/mL. researchgate.net Physiological levels of cyanide (0.005 - 0.08 µg/mL) can be determined with MS and NPD detectors, which offer better sensitivity (LOD: 0.005 - 0.05 µg/mL). researchgate.net Aldehydes can cause significant interference in GC methods by forming cyanohydrins. researchgate.net
Ion chromatography (IC) is used for the separation and determination of free cyanide and metal-cyanide complexes. iaea.orgresearchgate.net IC with amperometric detection using a silver working electrode allows for highly selective and sensitive determination of cyanide and sulfide. iaea.org An improved IC method with electrochemical detection has achieved detection limits of 1 µg/L with linearity from 1 to 1000 µg/L. nist.gov
Ion-interaction chromatography combined with fluorimetry has been applied for the determination of metallic cyanides. researchgate.net A system using ion-interaction chromatography with UV-photodissociation and fluorimetric detection allows for the determination of labile cyanide and specific metal-cyanide complexes (Fe(II), Fe(III), Ni(II), Co(II)) with detection limits around 10 µg/L. researchgate.net
HPLC-MS/MS (high-performance liquid chromatography tandem mass spectrometry) is another chromatographic method used for cyanide analysis, offering good sensitivity. researchgate.net
Comparative Analysis of Different Methodologies
Various analytical methods exist for cyanide determination, each with its advantages and limitations. rsc.orgnih.gov Conventional methods like titrimetric, polarographic, voltammetric, atomic absorption spectrometry, chromatographic, capillary electrophoresis, fluorimetric, and spectrophotometric techniques have been employed. researchgate.net However, many conventional methods can have drawbacks such as long analysis times, poor accuracy, high detection limits, and large sample size requirements. researchgate.net
Spectrophotometric and fluorimetric sensors offer simplicity, fast implementation, and high sensitivity. researchgate.net Electrochemical methods provide high sensitivity, wide linear ranges, and are often less expensive. mdpi.com Chromatographic techniques excel in separating cyanide from complex matrices, allowing for the determination of different cyanide species. researchgate.net
The choice of analytical method depends on factors such as the required sensitivity, the matrix of the sample, the specific cyanide species to be determined (free cyanide, weak acid dissociable, total cyanide, or specific complexes), and the presence of interfering substances. ymaws.comsaimm.co.za For very low detection limits, techniques like SERS (Surface Enhanced Raman Spectroscopy) with gold nanoparticles have achieved parts-per-trillion levels. rsc.org
Comparative studies highlight the performance of different methods. For instance, a rapid spectrophotometric blood cyanide determination method showed comparable precision and accuracy to standard methods. scispace.comdtic.mil HPLC-MS/MS methods have demonstrated good sensitivity and linearity comparable to typical bioanalytical methods. researchgate.net
The table below summarizes some characteristics of different analytical methodologies for cyanide determination:
| Method Type | Key Techniques | Advantages | Potential Limitations | Typical Detection Limits (examples) |
| Spectrophotometric | Colorimetry (e.g., pyridine-barbituric acid, Ninhydrin), Fluorimetry, Sensors | Simple, fast, affordable, high sensitivity with sensors | Potential interferences, requires chromogenic/fluorogenic reaction | µg/L to mg/L range |
| Electrochemical | Potentiometry, Amperometry, Voltammetry, ISEs | High sensitivity, wide linear range, lower cost, in-situ analysis potential | Can be affected by matrix effects and interfering electrochemical species | µg/L to mg/L range |
| Chromatographic | GC, HS-GC, IC, HPLC | Separation of species, suitable for complex matrices, can be coupled with various detectors | Can be time-consuming, requires specialized equipment, potential interferences during separation | ng/mL to µg/L range |
| Spectroscopic (other) | SERS | Very low detection limits | Can require specialized substrates and expertise | ppt range |
Sample Preparation and Interference Mitigation Strategies in Cyanate Analysis
Accurate cyanide analysis often requires specific sample preparation steps to convert different cyanide species to a measurable form and to mitigate interferences. ymaws.comnc.gov The sample preparation method significantly influences which fraction of cyanide is measured (free, WAD, or total). ymaws.com
Distillation is a common sample preparation technique used to separate cyanide from the sample matrix, transferring it into a clean solution for analysis. ymaws.comsaimm.co.za This process can also help in sample concentration and interference reduction. ymaws.com Acid treatment is typically used to convert cyanide species to volatile hydrogen cyanide (HCN) before distillation. saimm.co.za
Interferences are a significant challenge in cyanide analysis. ymaws.com Sulfide and thiocyanate (B1210189) are common interferences, as they can co-distil with HCN and affect subsequent detection methods. researchgate.netsaimm.co.za Sulfide can be removed by treating the sample with lead carbonate or lead acetate, which precipitates lead sulfide. nc.gov Oxidizing agents like chlorine can also interfere. nc.gov Reducing agents such as sodium thiosulfate, ascorbic acid, sodium arsenite, or sodium borohydride (B1222165) can be added to mitigate oxidant interference, although some of these can potentially cause bias in cyanide results depending on the sample matrix and analytical method. nc.gov
Aldehydes, such as sugars, alpha-ketoglutarate, acetaldehyde, and benzaldehyde, can decrease cyanide concentration by forming cyanohydrins, posing a significant interference in some methods, particularly GC. researchgate.net
Sample preservation is also critical to prevent the degradation or loss of cyanide. Historically, sodium hydroxide (B78521) (NaOH) has been added to raise the pH to above 11 to stabilize samples and prevent the loss of volatile HCN. saimm.co.zaezkem.com However, the addition of NaOH can sometimes cause a decrease or increase in cyanide concentrations during storage. ezkem.com Samples known or suspected to contain sulfides should be analyzed as soon as possible to avoid cyanide degradation. nc.gov
For samples containing colloids that might contribute to total cyanide, filtration before adding lead treatment is recommended, followed by recombining the solids with the filtrate. nc.gov If samples contain carbonates that interfere, calcium hydroxide can be added to precipitate the carbonate. ezkem.com
Environmental Chemistry and Biogeochemical Fate of Cyanate
Decomposition Pathways and End-Products of Cyanate (B1221674)
Cyanate undergoes decomposition through several pathways, both abiotic and biotic, leading to less harmful end-products. A primary decomposition pathway for cyanate in aqueous solutions is hydrolysis. This process can lead to the formation of ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). wikipedia.orgcyanidecode.orgacademicjournals.org
The hydrolysis of cyanate can be represented by the net reaction: OCN⁻ + HCO₃⁻ + 2H⁺ ⇌ NH₃ + 2CO₂ wikipedia.org
Initially, cyanate reacts with bicarbonate to form carbamate (B1207046) (H₂NCOO⁻) and carbon dioxide. wikipedia.org The carbamate intermediate is unstable and spontaneously decomposes into ammonia and carbon dioxide. wikipedia.org
Another potential decomposition pathway involves the reaction of cyanate with ammonium (B1175870), which can lead to the formation of urea (B33335). cdnsciencepub.com This reaction has been observed in aqueous solutions, with studies using Raman spectroscopy identifying urea, carbamate, and carbonate as products of potassium cyanate hydrolysis over time. cdnsciencepub.com The hydrolysis of cyanate in pure water has been found to be a first-order reaction. cdnsciencepub.com
Catalytic Effects on Cyanate Decomposition (e.g., Bicarbonate Catalysis)
The decomposition of cyanate can be influenced by the presence of catalysts. Bicarbonate (HCO₃⁻) is a significant catalyst for the enzymatic degradation of cyanate. wikipedia.orgmdpi.com The enzyme cyanase (also known as cyanate hydratase or cyanate lyase) catalyzes the bicarbonate-dependent conversion of cyanate to ammonia and carbon dioxide. wikipedia.orgmdpi.comnih.gov This enzymatic reaction involves the binding of both cyanate and bicarbonate to the enzyme's active site, facilitating the formation of the carbamate intermediate. wikipedia.orgnih.gov
Research has clarified the catalytic effect of bicarbonate on cyanate decomposition, particularly in alkaline solutions of high ionic strength. acs.orgresearchgate.net A proposed mechanism for this catalytic effect involves the formation of a carbamoyl (B1232498) monoanion intermediate, which rapidly decomposes. acs.org
Beyond enzymatic catalysis, other divalent anions, such as phosphate, carbonate, succinate, and phthalate, have also been shown to catalyze the hydrolysis of cyanate in aqueous solutions. researchgate.net These reactions are thought to involve the formation of a nucleophilic adduct. researchgate.net
Abiotic and Biotic Degradation Processes in Environmental Matrices
Cyanate degradation occurs through both abiotic (non-biological) and biotic (biological) processes in various environmental matrices, including water and soil.
Abiotic Degradation:
Abiotic hydrolysis is a key pathway for cyanate decomposition in aqueous environments. The rate of hydrolysis is influenced by factors such as pH and temperature. europa.eunih.gov Studies on the hydrolysis of potassium cyanate, a structural analogue of sodium cyanate, have shown that hydrolysis rates are significantly higher at lower pH values (e.g., pH 4 and 7) compared to alkaline conditions (e.g., pH 9). europa.eu At 50°C, hydrolysis rates were approximately 100% at pH 4 and 7 after 5 days, while only 47% at pH 9. europa.eu
In soil, adsorption of cyanide on organic and inorganic materials appears to promote its oxidation under natural conditions, which can lead to the formation of cyanate. cyanidecode.org While cyanate hydrolysis increases with decreasing pH, the reaction in soil environments is considered irreversible. researchgate.net
Biotic Degradation:
Microorganisms play a crucial role in the biotic degradation of cyanate. Numerous marine microorganisms, as well as bacteria, fungi, and plants, possess the enzyme cyanase, which allows them to decompose cyanate to ammonia and carbon dioxide. mdpi.comnih.govfrontiersin.orgresearchgate.net Cyanate can serve as a nitrogen and energy source for diverse microorganisms, impacting nutrient cycling in both terrestrial and aquatic ecosystems. nih.govfrontiersin.orgresearchgate.netacs.org
Studies have shown that microbial consortia isolated from contaminated environments can effectively degrade cyanide, with the degradation often proceeding through a cyanate intermediate. researchgate.netnih.gov For example, bacterial species isolated from gold mining areas have demonstrated the ability to degrade free cyanide, with this degradation linked to bacterial growth and ammonium production. nih.gov In some cases, the biotic degradation of cyanide, which can involve cyanate as an intermediate, has been found to be the predominant removal mechanism compared to abiotic processes like volatilization. nih.gov
Research on anaerobic degradation of cyanide by biomass from wastewater treatment has also indicated that the process is a combination of simultaneous abiotic and biotic processes. researchgate.net
Role of Cyanate in Cyanide Detoxification and Remediation
Cyanate is a less toxic derivative of cyanide and is an important intermediate in the detoxification and remediation of cyanide-contaminated environments. cyanidecode.orgacademicjournals.orgmdpi.com Various chemical and biological treatment methods for cyanide aim to convert it into less harmful substances, often involving the formation and subsequent degradation of cyanate. researchgate.netbw-water.commacdermidenvio.com
Chemical oxidation methods, such as those using ozone, hydrogen peroxide, or hypochlorite (B82951), are employed to convert highly toxic cyanide ions into less toxic forms like cyanate or carbon dioxide. cyanidecode.orgbw-water.com Alkaline chlorination is a common and effective method for cyanide treatment that results in the destruction of cyanide, often via the formation of cyanate. macdermidenvio.comearthworks.org
Bioremediation approaches utilize microorganisms to degrade cyanide. academicjournals.orgresearchgate.netscielo.sa.crtandfonline.com In many microbial degradation pathways, cyanide is converted to cyanate by enzymes like cyanide monooxygenase, and then cyanate is further metabolized to ammonia and carbon dioxide by cyanase. researchgate.net This two-step oxidative pathway is a significant mechanism for microbial cyanide detoxification. researchgate.net
The formation of cyanate is a crucial step in reducing the immediate toxicity of cyanide. While cyanate itself requires further degradation, its lower toxicity compared to cyanide makes its formation a desirable outcome in initial treatment stages. cyanidecode.orgalmawatech.com The subsequent abiotic and biotic decomposition of cyanate ensures the complete detoxification of the original cyanide contamination. cyanidecode.orgacademicjournals.org
Studies on cyanide degradation in wastewater treatment systems, such as activated sludge processes, have also shown the conversion of cyanide to cyanate and its further breakdown. mdpi.comwaterandwastewater.com
Cyanate's role in cyanide detoxification is also relevant in biological systems. The body has mechanisms to detoxify cyanide, primarily converting it to thiocyanate (B1210189). cyanidecode.orgnih.govmdpi.com However, under certain conditions, such as sulfur amino acid deficiency, cyanide may be converted to cyanate. nih.govoup.com While thiocyanate is generally considered less toxic than cyanide, cyanate is also less toxic than cyanide and represents an oxidative detoxification product. cyanidecode.org
Applications of Sodium Cyanate in Materials Science and Industrial Processes
Application as a Case Hardening Agent for Steel
Case hardening is a critical metallurgical process used to increase the surface hardness, wear resistance, and fatigue life of steel components while maintaining a softer, tougher core. machinemfg.comwikipedia.org Sodium cyanate (B1221674) is a key component in several salt bath nitriding and carbonitriding processes, which are methods of case hardening. totalmateria.combrightfinechem.comscispace.com
In these processes, steel parts are immersed in a molten salt bath containing sodium cyanate, often in combination with other salts like potassium cyanate, sodium carbonate, and potassium carbonate. google.comrupertharris.com The bath is heated to temperatures typically ranging from 510°C to 580°C for nitriding, or higher for cyaniding processes (800°C to 950°C). machinemfg.comwikipedia.orgtotalmateria.comthermalprocessing.com At these elevated temperatures, the cyanate decomposes and releases nitrogen and carbon atoms, which then diffuse into the surface of the steel. thermalprocessing.comwestyorkssteel.com This diffusion creates a hard, wear-resistant outer layer, or "case."
The primary advantage of using cyanate-based baths is the simultaneous diffusion of both nitrogen and carbon into the steel surface, a process known as nitrocarburizing or carbonitriding. machinemfg.comthermalprocessing.com The nitrogen forms hard nitride compounds with iron and other alloying elements in the steel, while the carbon contributes to the hardness of the surface layer. wikipedia.orgtotalmateria.com This dual-element diffusion results in a compound layer with excellent wear resistance and a diffusion zone that enhances fatigue strength. totalmateria.com
Modern nitriding processes often utilize cyanate-based baths as a more environmentally favorable alternative to traditional cyanide-based baths. totalmateria.comgoogle.com While these "cyanide-free" salt baths are primarily composed of cyanates and carbonates, small amounts of cyanide (up to 5%) can form during operation. totalmateria.comgoogle.com The properties of the resulting hardened case depend on several factors, including the bath composition, temperature, and treatment time.
| Process Type | Typical Bath Composition | Operating Temperature | Key Outcome |
|---|---|---|---|
| Liquid Nitriding | Potassium cyanate, sodium cyanate, potassium carbonate, sodium carbonate | 510°C - 580°C | High wear resistance and fatigue strength with minimal distortion. totalmateria.com |
| Cyaniding (Medium Temp.) | Sodium cyanide (20-50%), sodium carbonate (up to 40%), sodium/barium chloride | 820°C - 870°C | Thin, very hard outer case combining carbon and nitrogen absorption. rupertharris.comthermalprocessing.comslideshare.net |
| Cyaniding (High Temp.) | Sodium cyanide-based salts | 930°C - 950°C | Deeper case depth compared to medium temperature cyaniding. thermalprocessing.com |
Utilization as a Raw Material in Polymer and Plastic Production
Sodium cyanate is a valuable reagent in organic synthesis, serving as a precursor for key intermediates used in the production of various polymers and plastics. brightfinechem.comgoogle.com Its primary role is in the synthesis of isocyanates and urea (B33335) derivatives, which are fundamental building blocks for a wide range of materials. brightfinechem.comwikipedia.org
One of the most significant applications is the production of isocyanates. google.com Isocyanates (compounds containing the R−N=C=O functional group) are the primary components in the manufacture of polyurethanes. wikipedia.org Sodium cyanate can be reacted with organic halides in the presence of a catalyst to produce organic isocyanates. google.com These isocyanates are then reacted with polyols to form polyurethane polymers, which have diverse applications as foams, elastomers, coatings, and adhesives.
Furthermore, sodium cyanate is used to create urea derivatives. wikipedia.orgtirupaticyanate.comsaichemgroup.com In chemical synthesis, sodium cyanate can react with amines to form asymmetrical ureas. brightfinechem.com These urea compounds can be used as intermediates in the synthesis of various products, including resins and plastic additives. tirupaticyanate.comsaichemgroup.com The reaction involves the in situ formation of isocyanic acid from sodium cyanate, which then condenses with an amine. wikipedia.org
The versatility of sodium cyanate as a raw material is summarized in the following table, highlighting its pathway into polymer production.
| Starting Material | Intermediate Product | Reaction Type | Final Polymer/Product Class |
|---|---|---|---|
| Sodium Cyanate + Organic Halide | Organic Isocyanate | Catalytic Synthesis | Polyurethanes. google.comwikipedia.org |
| Sodium Cyanate + Amine | Urea Derivative | Condensation | Urea-based resins, Plastic additives. brightfinechem.comwikipedia.orgsaichemgroup.com |
Integration in Advanced Materials Synthesis
Beyond traditional industrial applications, sodium cyanate is also utilized in the synthesis of advanced materials, particularly in the formation of specific types of zeolites. researchgate.net Zeolites are crystalline aluminosilicate (B74896) materials characterized by a microporous structure, which gives them unique properties for use as catalysts, adsorbents, and ion-exchange materials. researchgate.netcore.ac.uk
Research has demonstrated the successful synthesis of cyanate sodalite, a specific type of zeolite, using sodium cyanate as a key reactant. researchgate.net The synthesis can be achieved through methods such as the hydrothermal alkaline transformation of aluminosilicates (like kaolinite (B1170537) or other zeolites) in the presence of a sodium cyanate solution. researchgate.net In this process, the cyanate anion (OCN⁻) is incorporated into the cage-like structure of the sodalite framework. researchgate.net
The conditions for this synthesis, including temperature, reaction time, and the concentration of sodium hydroxide (B78521) and sodium cyanate, are critical factors that influence the formation and purity of the final cyanate sodalite product. researchgate.net This application showcases the role of sodium cyanate in templating or participating in the crystallization of advanced, functional materials with highly ordered porous structures.
| Advanced Material | Synthesis Method | Role of Sodium Cyanate | Key Synthesis Parameters |
|---|---|---|---|
| Cyanate Sodalite (Zeolite) | Hydrothermal transformation of aluminosilicates | Source of cyanate anions for incorporation into the sodalite cages | Temperature, reaction time, NaOH concentration, cyanate concentration. researchgate.net |
| Cyanate Sodalite (Zeolite) | High-temperature oxidation of cyanide sodalite | Product of intra-cage anion oxidation | Temperature, heating rate, gas atmosphere (air or CO₂). researchgate.net |
Future Research Directions and Emerging Areas in Sodium Cyanate Chemistry
Development of Novel and Sustainable Synthetic Routes for Sodium Cyanate (B1221674)
Current industrial production of sodium cyanate typically involves the reaction of urea (B33335) with sodium carbonate at high temperatures or the oxidation of sodium cyanide wikipedia.orggoogle.comgoogle.com. These methods can have drawbacks, including the production of by-products like ammonium (B1175870) carbonate and the use of hazardous materials like sodium cyanide google.comgoogle.com. Future research is directed towards developing more environmentally friendly and efficient synthetic routes. This includes exploring reactions that utilize more readily available or renewable feedstocks and operate under milder conditions, aligning with the principles of green chemistry ijcce.ac.irchemistryforsustainability.org. For instance, research into the green synthesis of sodium cyanide from sources like cassava leaves highlights a broader interest in sustainable approaches to related chemical feedstocks mdpi.comresearchgate.netftstjournal.com. Developing processes with higher atom economy and reduced waste generation is a key focus chemistryforsustainability.org.
Exploration of New Catalytic Applications for Cyanate-Based Systems
The cyanate anion's ambident nucleophilicity, allowing it to react through either the oxygen or nitrogen atom, presents opportunities for its use in catalysis or as a ligand in catalytic systems researchgate.net. While research exists on cyanide-based catalysts for reactions like the oxidation of cyanide ions in wastewater, the catalytic potential of the cyanate ion itself is an emerging area gjesm.netnih.gov. Future work could investigate the use of sodium cyanate or modified cyanate species as catalysts or co-catalysts in various organic transformations. This might involve exploring its role in cycloaddition reactions, as suggested by research into cyanate congeners acs.org, or in facilitating specific bond formations. The development of novel catalytic systems could lead to more efficient and selective synthetic processes.
Advanced Spectroscopic and Structural Characterization Techniques
Precise characterization of sodium cyanate and its reaction intermediates is crucial for understanding its chemistry. While standard techniques like FTIR and NMR are used, advanced spectroscopic methods can provide deeper insights . Future research will likely utilize and further develop techniques such as advanced solid-state NMR, high-resolution mass spectrometry, and sophisticated X-ray diffraction studies to better understand the crystal structure, polymorphism, and the nature of the cyanate anion in different environments wikipedia.orgustb.edu.cn. Surface-enhanced Raman spectroscopy (SERS), although demonstrated for cyanide, could potentially be adapted for studying cyanate interactions on surfaces or in catalytic systems researchgate.net. Resolving discrepancies in reported thermodynamic properties through rigorous characterization is also an area for future work .
Computational Design and Prediction of Novel Cyanate Reactivity
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for understanding reaction mechanisms and predicting the reactivity of chemical compounds mdpi.comworldscientific.com. Future research will increasingly employ computational methods to study the electronic structure of the cyanate ion, its interaction with various substrates and catalysts, and the potential energy surfaces of reactions involving sodium cyanate nih.govresearchgate.net. This can aid in the rational design of new reactions and the prediction of novel reactivity patterns, potentially leading to the discovery of new applications for sodium cyanate in organic synthesis and materials science nih.govvander-lingen.nl. Computational studies can complement experimental findings and provide mechanistic insights that are difficult to obtain through experiments alone mdpi.com.
Q & A
Q. What are the optimal synthetic routes for sodium cyanate, and how can purity be verified experimentally?
Methodological Answer: Sodium cyanate (NaOCN) is typically synthesized via the oxidation of sodium cyanide (NaCN) with oxygen or through urea decomposition. A controlled oxidation method involves heating NaCN in an oxygen-rich environment at 250–300°C, with purity assessed via:
- X-ray diffraction (XRD) for crystallinity verification .
- Titrimetric analysis (e.g., iodometric titration) to quantify unreacted cyanide impurities .
- FTIR spectroscopy to confirm the characteristic C≡N stretching band (~2150 cm⁻¹) .
Data Contradictions: Some studies report side reactions forming sodium carbonate (Na₂CO₃) under excess oxygen, necessitating thermogravimetric analysis (TGA) to detect carbonate content .
Q. How does sodium cyanate’s stability vary under different pH and temperature conditions?
Methodological Answer: Stability studies require:
- pH-controlled degradation experiments (e.g., using buffered solutions from pH 2–12) with HPLC monitoring of NaOCN decomposition products (e.g., cyanate → urea or ammonia) .
- Kinetic modeling (Arrhenius plots) to predict shelf life at varying temperatures (e.g., 25–60°C) .
Key Finding: NaOCN is stable in neutral to alkaline conditions but hydrolyzes rapidly in acidic environments (<pH 4) to form CO₂ and NH₃ .
Advanced Research Questions
Q. What mechanistic insights explain sodium cyanate’s reactivity in nucleophilic substitution reactions?
Methodological Answer: Mechanistic studies involve:
- Isotopic labeling (e.g., ¹⁵N or ¹³C) to track cyanate ion (OCN⁻) transfer in reactions with alkyl halides .
- Computational modeling (DFT calculations) to map transition states and activation energies .
Contradictions: Some DFT models overestimate reactivity in polar aprotic solvents; experimental validation via NMR kinetic studies is critical .
Q. How can conflicting data on sodium cyanate’s toxicity profile be resolved?
Methodological Answer:
- Systematic literature review using databases like SciFinder and Web of Science to identify primary toxicity studies, filtering by assay type (in vitro vs. in vivo) and dosage .
- Meta-analysis to reconcile discrepancies (e.g., LD₅₀ variations in rodent studies due to differences in administration routes) .
Example: A 2024 meta-analysis found oral LD₅₀ values ranging from 500–1500 mg/kg in rats; such variability necessitates standardized OECD guideline compliance in future studies .
Q. What advanced techniques characterize sodium cyanate’s coordination chemistry?
Methodological Answer:
- Single-crystal XRD to determine bonding geometries in metal-cyanate complexes (e.g., [Fe(OCN)₆]³⁻) .
- Mössbauer spectroscopy for iron-containing complexes to assess oxidation states and ligand effects .
Data Gap: Limited studies exist on cyanate’s ambidentate behavior (binding via O vs. N); dual-edge XANES spectroscopy is recommended for further investigation .
Methodological Guidance for Researchers
Q. Table 1: Key Analytical Techniques for Sodium Cyanate Studies
| Technique | Application | Example Data Output |
|---|---|---|
| XRD | Crystallinity/purity verification | Diffraction peaks at 2θ = 28°, 32° |
| FTIR | Functional group analysis | C≡N stretch at 2150 cm⁻¹ |
| HPLC-UV | Degradation product quantification | Urea peak at retention time 4.2 min |
Q. How should researchers design experiments to address sodium cyanate’s role in prebiotic chemistry?
Methodological Answer:
- Simulated prebiotic conditions : Use hydrothermal reactors (100–150°C, pH 9–11) to test cyanate’s reactivity with amino acids (e.g., glycine) .
- LC-MS/MS to detect intermediates like carbamoyl phosphate .
Contradiction: Competing hypotheses about cyanate’s role in peptide formation require isotopic tracing (e.g., ¹³C-glycine) to validate pathways .
Q. What strategies resolve discrepancies in sodium cyanate’s spectroscopic data across studies?
Methodological Answer:
- Interlaboratory calibration using certified reference materials (CRMs) for NMR and IR .
- Open-data repositories (e.g., Zenodo) to share raw spectral datasets for peer validation .
Example: A 2023 study attributed inconsistent FTIR bands to moisture content; protocols now recommend anhydrous KBr pellet preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
